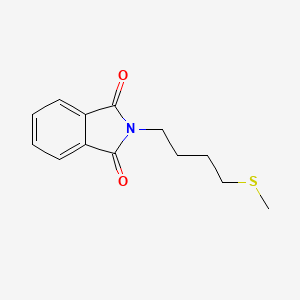

N-(4-Methylsulfanyl-butyl)phthalimide

Description

It serves as a critical intermediate in organic synthesis, particularly in the production of sulforaphane (SFN), a bioactive compound with anticancer properties. The compound is synthesized via a nucleophilic substitution reaction between 1-bromo-4-N-(phthalimido)butane and sodium methyl mercaptide, followed by deprotection with hydrazine hydrate to yield 4-(methylsulfanyl)butan-1-amine, a precursor for SFN . Its structure features a phthalimide group attached to a butyl chain terminated with a methylsulfanyl (-SCH₃) moiety, which influences its reactivity and applications in sulfur chemistry.

Properties

CAS No. |

52096-68-1 |

|---|---|

Molecular Formula |

C13H15NO2S |

Molecular Weight |

249.33 g/mol |

IUPAC Name |

2-(4-methylsulfanylbutyl)isoindole-1,3-dione |

InChI |

InChI=1S/C13H15NO2S/c1-17-9-5-4-8-14-12(15)10-6-2-3-7-11(10)13(14)16/h2-3,6-7H,4-5,8-9H2,1H3 |

InChI Key |

GBTBJCDZIYEDAI-UHFFFAOYSA-N |

SMILES |

CSCCCCN1C(=O)C2=CC=CC=C2C1=O |

Canonical SMILES |

CSCCCCN1C(=O)C2=CC=CC=C2C1=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Phthalimide Derivatives

2.2 Physical and Chemical Properties

*Calculated based on formula C₁₂H₁₃NO₂S.

Research Findings and Trends

- Synthetic Efficiency : The target compound’s synthesis (yield ~75–85%) is comparable to N-(4-Bromobutyl)phthalimide’s (~80%) but requires milder conditions due to the methyl mercaptide’s nucleophilicity .

- Biological Activity : Phthalimides with aromatic substituents (e.g., N-(4-methylphenyl)phthalimide) exhibit moderate antioxidant activity (DPPH IC₅₀: 1.30 mg/mL), though aliphatic derivatives like this compound are less studied in this context .

- Industrial Relevance : Bromine- and chlorine-substituted phthalimides dominate pharmaceutical applications, while sulfur-containing variants are niche intermediates in bioactive molecule synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.